molecular formula C9H10F5N3O2 B13463391 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine, trifluoroacetic acid

5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine, trifluoroacetic acid

Cat. No.: B13463391
M. Wt: 287.19 g/mol
InChI Key: GSEBUNYBNIMMCM-UHFFFAOYSA-N
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Description

5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine; trifluoroacetic acid is a compound that combines a benzodiazole derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine is unique due to its specific combination of a benzodiazole core with difluoro and trifluoro substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10F5N3O2

Molecular Weight

287.19 g/mol

IUPAC Name

6,6-difluoro-1,4,5,7-tetrahydrobenzimidazol-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9F2N3.C2HF3O2/c8-7(9)2-1-4-5(3-7)12-6(10)11-4;3-2(4,5)1(6)7/h1-3H2,(H3,10,11,12);(H,6,7)

InChI Key

GSEBUNYBNIMMCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1N=C(N2)N)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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